molecular formula C8H8ClF3N2 B1390863 2-(Trifluoromethyl)benzamidine hydrochloride CAS No. 1171756-10-7

2-(Trifluoromethyl)benzamidine hydrochloride

Cat. No. B1390863
M. Wt: 224.61 g/mol
InChI Key: XGVJIKBARHCQHE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular weight of 224.61 . It is a white to light yellow powder . The IUPAC name for this compound is 2-(trifluoromethyl)benzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)benzamidine hydrochloride is 1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzamidine hydrochloride is a white to light yellow powder . It has a molecular weight of 224.61 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Pyrimidines and Tetrahydropyrimidines

2-(Trifluoromethyl)benzamidine hydrochloride plays a crucial role in the synthesis of pyrimidines and tetrahydropyrimidines. The cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride leads to the formation of these compounds. Two methods were tested for this cyclo-condensation: a 1 M solution of sodium hydroxide and sodium alkoxide/alcohol, yielding different structures depending on the reaction conditions and the structure of the β-alkoxyvinyl trifluoromethyl ketones (Zanatta et al., 1998).

Main Group and Coordination Chemistry

N-silylated benzamidines, including those derived from benzamidine hydrochloride, are significant in main group and coordination chemistry. These compounds serve as precursors for various inorganic heterocycles and react with transition metal halides to form benzamidinato chelate complexes. They also exhibit applications in the synthesis of transition metal amido, imido, nitrido, and hydrazido complexes (Edelmann, 1994).

Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-Triazoles

The compound is used in the synthesis of 5-substituted 3-trifluoromethyl-1,2,4-triazoles. This synthesis involves a three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, with benzamidine hydrochloride being a key reactant. These triazoles are of interest due to their biological and physiological activities (Funabiki et al., 1999).

Synthesis of Benzimidazole Derivatives

2-(Trifluoromethyl)benzamidine hydrochloride is utilized in the synthesis of 2-arylbenzimidazole derivatives. This process involves a copper-catalyzed reaction with 1-fluoro-2-nitrobenzene, showing potential in creating various organic compounds (Sayahi et al., 2018).

Photometric Determination of Vanadium(V)

This compound is also used in the extractive photometric determination of vanadium(V) as part of ternary systems involving thiocyanate or azide. The method uses N-hydroxy-N-p-chlorophenyl-N'-(2-methyl-4-chlorophenyl) benzamidine hydrochloride and has been applied to standard steel samples (Kharsan et al., 1979).

Safety And Hazards

For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJIKBARHCQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655092
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzamidine hydrochloride

CAS RN

1171756-10-7
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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